Antibacterial Activity Ranking: 4,5-DCQA Versus 3,5-DCQA and 3,4-DCQA Isomers
In a comparative antibacterial study of three di-O-caffeoylquinic acid isomers from Lonicera japonica flowers, the inhibitory activity against bacterial strains was quantitatively ranked based on IC50 values determined via microcalorimetry. The sequence of antibacterial potency was established as: 3,5-diCQA (isochlorogenic acid A) > 4,5-diCQA (isochlorogenic acid C) > 3,4-diCQA (isochlorogenic acid B) [1]. 4,5-DCQA demonstrated intermediate antibacterial activity that is measurably distinct from its isomers, underscoring that structural positioning of caffeoyl groups directly impacts antimicrobial efficacy.
| Evidence Dimension | Antibacterial inhibitory activity ranking |
|---|---|
| Target Compound Data | 4,5-diCQA (Isochlorogenic acid C): Intermediate potency |
| Comparator Or Baseline | 3,5-diCQA (Isochlorogenic acid A): Highest potency; 3,4-diCQA (Isochlorogenic acid B): Lowest potency |
| Quantified Difference | Potency order: 3,5-diCQA > 4,5-diCQA > 3,4-diCQA |
| Conditions | Microcalorimetry-based antibacterial assay using Lonicera japonica flower extracts |
Why This Matters
Researchers evaluating antibacterial applications must not assume equivalent efficacy across isochlorogenic acid isomers; 4,5-DCQA provides a distinct, intermediate potency profile suitable for structure-activity relationship studies.
- [1] Ren, L. L., Wu, Y. Y., Chen, Y. H., Wang, Y. J., & Li, Y. (2014). Comparison of anti-bacterial activity of three types of di-O-caffeoylquinic acids in Lonicera japonica flowers based on microcalorimetry. Chinese Journal of Natural Medicines, 12(2), 108-113. View Source
